molecular formula C11H15N3O2 B2395211 N-cyclohexyl-3-nitropyridin-2-amine CAS No. 61963-88-0

N-cyclohexyl-3-nitropyridin-2-amine

Cat. No.: B2395211
CAS No.: 61963-88-0
M. Wt: 221.26
InChI Key: BIUAMPCRIUHXSB-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) and Amine Chemistry in Contemporary Research

Pyridine and its derivatives are fundamental building blocks in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in many natural products and synthetic compounds with significant biological activity. acs.org The nitrogen atom in the pyridine ring imparts unique electronic properties and can act as a hydrogen bond acceptor, influencing the molecule's interactions with biological targets. aatbio.com

Amine chemistry is equally vital, with amines serving as key functional groups in a vast array of organic molecules. The basicity of amines and their ability to form hydrogen bonds are crucial for their roles in both chemical reactions and biological processes. researchgate.net The combination of pyridine and amine functionalities in a single molecule, as seen in aminopyridines, creates a versatile scaffold that has been extensively explored in drug discovery. ntnu.no These compounds are precursors to a variety of heterocyclic systems and are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. ntnu.nonih.gov

Academic Importance of N-cyclohexyl-3-nitropyridin-2-amine in Organic Synthesis and Medicinal Chemistry Lead Compound Development

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its academic importance can be inferred from the significance of its constituent parts and related structures. The 2-amino-3-nitropyridine (B1266227) core is a valuable intermediate in organic synthesis. bldpharm.comsemanticscholar.org For instance, it is a precursor for the synthesis of various fused heterocyclic systems and has been used in the development of antihypertensive agents. bldpharm.com

The synthesis of this compound can be conceptually approached through established methods for related compounds. A plausible synthetic route involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine (B167233) with cyclohexylamine (B46788). This type of reaction is a common strategy for introducing amine functionalities onto the pyridine ring. acs.org Another potential method is the nitration of 2-(cyclohexylamino)pyridine, analogous to the nitration of 2-aminopyridine (B139424). semanticscholar.orgnih.gov

In medicinal chemistry, this compound serves as a potential lead compound for the development of new drugs. The 2-aminopyridine scaffold is a known "privileged structure," meaning it is capable of binding to multiple biological targets. aatbio.com Notably, this scaffold is found in numerous kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. acs.orgnih.gov The addition of a cyclohexyl group is a common tactic in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile. nih.gov Therefore, this compound represents a starting point for the synthesis of a library of compounds that could be screened for various biological activities, particularly as kinase inhibitors.

Structural Motif Analysis and its Implications for Molecular Design

The molecular architecture of this compound is characterized by several key structural motifs that have significant implications for its chemical reactivity and potential biological activity.

The 2-amino-3-nitropyridine core is electronically polarized. The nitro group at the 3-position is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring and makes it more susceptible to nucleophilic attack. Conversely, the amino group at the 2-position is an electron-donating group. This push-pull electronic arrangement influences the molecule's reactivity and its potential to interact with biological macromolecules. The presence of the nitro group also provides a handle for further chemical modifications, such as reduction to an amino group, which can then be used to build more complex molecular structures. acs.org

The combination of these structural features makes this compound a promising scaffold for the design of new molecules with tailored properties. By modifying the substituents on the pyridine ring or the cyclohexyl group, chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its interaction with a specific biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUAMPCRIUHXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways

Established Synthetic Routes to N-cyclohexyl-3-nitropyridin-2-amine

The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyridine (B92270) chemistry.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The presence of an electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of a leaving group by a nucleophile.

A primary and efficient method for the synthesis of this compound involves the reaction of an activated halopyridine, such as 2-chloro-3-nitropyridine (B167233), with cyclohexylamine (B46788). guidechem.com This reaction is a classic example of an SNAr process. The electron-withdrawing nitro group at the 3-position significantly enhances the electrophilicity of the C-2 position, making it susceptible to nucleophilic attack by the amine. youtube.com The general reaction scheme is as follows:

2-Chloro-3-nitropyridine + Cyclohexylamine → this compound + HCl

This type of amination is a widely applicable strategy for the synthesis of various 2-aminopyridine (B139424) derivatives. galchimia.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. For instance, heating a mixture of 2-chloro-3-nitropyridine and a substituted aniline (B41778) in ethylene (B1197577) glycol has been reported to produce the corresponding 2-anilino-3-nitropyridine derivatives in excellent yields. guidechem.com

Reactant 1Reactant 2Product
2-Chloro-3-nitropyridineCyclohexylamineThis compound
2-Chloro-3-nitropyridineSubstituted Anilines2-Anilino-3-nitropyridine derivatives

The efficiency of SNAr reactions on halopyridines can be enhanced through the use of catalysts and mediators. Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) has emerged as a highly efficient and inexpensive solid-supported reagent for various organic transformations, including N-arylation reactions. researchgate.netumich.edu This reagent can facilitate the amination of heteroaryl chlorides. researchgate.net The basic nature of KF/Al₂O₃ is believed to be a key factor in its catalytic activity, promoting the deprotonation of the amine and enhancing its nucleophilicity. researchgate.net The use of such solid-supported reagents offers several advantages, including milder reaction conditions, easier work-up procedures, and often improved yields. umich.edu

Alternative Synthetic Approaches and Functional Group Interconversions

While SNAr is the most direct route, alternative strategies involving functional group interconversions can also be envisioned. For instance, one could potentially start with a different precursor and introduce the nitro or cyclohexylamino group at a later stage. However, the direct amination of 2-chloro-3-nitropyridine remains the most straightforward and commonly employed method.

Mechanistic Investigations of N-arylation Reactions Involving this compound Precursors

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The N-arylation of amines with halopyridines has been a subject of mechanistic studies.

Analysis of Uncatalyzed Reaction Mechanisms

The uncatalyzed nucleophilic aromatic substitution on activated haloarenes, including halopyridines, generally proceeds through a two-step addition-elimination mechanism. researchgate.netnih.gov This pathway involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.

In the context of the reaction between 2-chloro-3-nitropyridine and cyclohexylamine, the proposed mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the C-2 position of the pyridine ring, which is activated by the adjacent nitro group. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com

Leaving Group Departure: The chloride ion, a good leaving group, is then eliminated from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring and results in the formation of the final product, this compound.

The rate of the reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent. For activated aryl halides, the order of leaving group ability is often F > Cl ≈ Br > I, which is consistent with the rate-determining step being the initial nucleophilic attack. nih.gov

Characterization of Specific Base Catalyzed Mechanisms

The synthesis of this compound from a precursor such as 2-chloro-3-nitropyridine and cyclohexylamine proceeds via the SNAr mechanism. This mechanism is characterized by a two-step process: addition of the nucleophile followed by elimination of the leaving group. The reaction is often facilitated or catalyzed by a base.

The first step involves the attack of the nucleophile (cyclohexylamine) on the electron-deficient carbon atom at the 2-position of the 3-nitropyridine (B142982) ring. This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group. This addition step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group.

The role of a base is crucial in the second step of the mechanism. In many cases, a second molecule of the amine nucleophile (cyclohexylamine) acts as a base, deprotonating the nitrogen atom of the attacking amine in the Meisenheimer complex. nih.gov This deprotonation facilitates the subsequent elimination step. The reaction can also be catalyzed by an external base. Following deprotonation, the aromaticity of the ring is restored through the expulsion of the leaving group (e.g., a chloride ion). youtube.com

Kinetic studies on analogous reactions of substituted pyridines with secondary amines have shown that the reactions can be second-order with respect to the amine concentration, indicating that one molecule of the amine acts as a nucleophile while a second acts as a base in the rate-determining step. nih.gov This general-base catalysis is a common feature in nucleophilic aromatic substitution reactions involving amine nucleophiles.

Kinetic Studies on Leaving Group Departure and Rate-Determining Steps

Kinetic studies are fundamental to understanding the mechanism of SNAr reactions. For activated systems like 3-nitropyridine, the rate-determining step is almost universally the initial nucleophilic attack and formation of the Meisenheimer complex. masterorganicchemistry.comresearchgate.netchemistrysteps.com This is because this step involves the breaking of the energetically favorable aromatic system. The subsequent step, the departure of the leaving group to restore aromaticity, is typically fast and has a much lower activation barrier. masterorganicchemistry.com

Kinetic investigations on the reactions of 2-methoxy-3-nitropyridine (B1295690) with various secondary amines in aqueous solution found that the reactions follow a classic SNAr mechanism where the first step is rate-determining. researchgate.net Brønsted-type plots for these reactions are linear, which provides further evidence for this mechanism. researchgate.net While some recent computational and experimental work has suggested that certain SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, the addition-elimination pathway via a Meisenheimer intermediate remains the widely accepted model for reactions of this type. nih.gov

Table 2: Representative Kinetic Data for SNAr Reactions of 2-Methoxy-3-nitropyridine with Secondary Amines in Water at 20°C researchgate.net

Nucleophile (Amine)pKₐSecond-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Pyrrolidine11.271.96
Piperidine11.121.15
Morpholine8.330.03

This table demonstrates the relationship between nucleophile basicity (pKₐ) and reaction rate for a closely related system, illustrating key principles of SNAr kinetics.

Sustainable and Green Chemistry Aspects in this compound Synthesis

In recent years, there has been a significant push to develop more environmentally benign synthetic methods, and the synthesis of this compound is no exception. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.inrsc.org

Several green strategies can be applied to the SNAr synthesis of this compound:

Solvent-Free and Alternative Solvent Systems: One of the most effective green approaches is to eliminate or replace hazardous organic solvents. rasayanjournal.co.in Reactions can sometimes be carried out under solvent-free conditions, for example, using mechanochemical methods like ball milling, which involves grinding reactants together. mdpi.com Alternatively, replacing traditional volatile organic compounds with greener solvents like water, supercritical fluids, or biodegradable ionic liquids can significantly reduce the environmental impact. mdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. For the synthesis of related amino-heterocycles, recyclable solid acid catalysts like heteropolyacids have been shown to be effective. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is an increasingly popular technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher yields and purer products. mdpi.com Ultrasonication is another energy-efficient method that can promote reactions. rasayanjournal.co.in

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, are a powerful tool for improving atom economy. rasayanjournal.co.in While not directly reported for the title compound, the development of such pathways for related structures is an active area of research. nih.gov

By integrating these green chemistry approaches, the synthesis of this compound and other valuable chemical intermediates can be made more sustainable and economically viable. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Vibrational Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the vibrational modes of N-cyclohexyl-3-nitropyridin-2-amine.

Experimental Spectroscopic Data Acquisition and Interpretation

The experimental FT-IR and FT-Raman spectra of this compound would be recorded in the solid phase. The interpretation of these spectra involves the assignment of observed vibrational bands to specific molecular motions. Key characteristic vibrations include:

N-H Stretching: A secondary amine like this compound is expected to show a single N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. spectroscopyonline.com This is in contrast to primary amines which exhibit two N-H stretching bands. spectroscopyonline.com

C-H Stretching: The spectrum will feature contributions from both the aromatic pyridine (B92270) ring and the aliphatic cyclohexyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the symmetric and asymmetric stretching vibrations of the CH₂ groups of the cyclohexyl ring are expected in the 2850-2960 cm⁻¹ region.

NO₂ Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1560 cm⁻¹ range and a symmetric stretch (νs) in the 1335-1385 cm⁻¹ range.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Cyclohexyl Vibrations: The scissoring, wagging, and twisting vibrations of the cyclohexyl CH₂ groups will appear in the 1440-1480 cm⁻¹ and lower frequency regions.

Correlation of Experimental and Computationally Derived Vibrational Frequencies

To achieve a more precise assignment of the vibrational modes, experimental data can be correlated with theoretical calculations based on Density Functional Theory (DFT). For the analogous compound, 2-amino-3-nitropyridine (B1266227), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental data. researchgate.netnajah.edu A similar computational approach for this compound would allow for a detailed assignment of each vibrational frequency.

Table 1: Predicted Vibrational Assignments for this compound based on Analogous Compounds

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
N-H Stretch3300-3500Secondary Amine
Aromatic C-H Stretch3000-3100Pyridine Ring
Aliphatic C-H Stretch2850-2960Cyclohexyl Ring
NO₂ Asymmetric Stretch1500-1560Nitro Group
C=C, C=N Ring Stretch1400-1600Pyridine Ring
NO₂ Symmetric Stretch1335-1385Nitro Group
CH₂ Scissoring1440-1480Cyclohexyl Ring

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Connectivity and Conformational Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom. bldpharm.com

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the cyclohexyl group. The chemical shifts (δ) are influenced by the electronic effects of the nitro and amino groups. The pyridine ring protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity determined by spin-spin coupling. The protons of the cyclohexyl group will resonate in the upfield region (δ 1.0-4.0 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad signal.

The ¹³C NMR spectrum will provide complementary information, with the carbon atoms of the pyridine ring appearing at lower field (δ 110-160 ppm) due to their sp² hybridization and the electronic effects of the substituents. The carbons of the cyclohexyl group will be found at higher field (δ 20-60 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C-H7.0 - 8.5110 - 160
Cyclohexyl CH3.5 - 4.050 - 60
Cyclohexyl CH₂1.0 - 2.020 - 40
N-HVariable, broad-

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight of this compound and for gaining insights into its fragmentation pathways under ionization. The exact mass measurement provides a stringent confirmation of the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can help to piece together the structure of the molecule. For this compound, expected fragmentation pathways could include the loss of the nitro group (NO₂), cleavage of the N-cyclohexyl bond, and fragmentation of the cyclohexyl ring. Analysis of fragmentation patterns of related cyclohexylamine (B46788) derivatives can aid in the interpretation. nih.govmassbank.eu

X-ray Crystallography and Solid-State Structural Analysis (if available for the compound or highly analogous derivatives)

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C—H···π, π···π Interactions)

In the crystal structure of 2-amino-3-nitropyridine, intermolecular hydrogen bonds between the amino group and the nitro group of adjacent molecules play a significant role in the crystal packing. najah.edu Similarly, for this compound, it is anticipated that the secondary amine proton (N-H) would participate in hydrogen bonding with the oxygen atoms of the nitro group of a neighboring molecule.

Furthermore, other non-covalent interactions are expected to influence the crystal packing:

C—H···π Interactions: The C-H bonds of the cyclohexyl group could interact with the π-system of the pyridine ring of an adjacent molecule.

π···π Interactions: The electron-deficient pyridine rings, influenced by the electron-withdrawing nitro group, could engage in π-stacking interactions.

Analysis of Molecular Conformation and Dihedral Angles in the Crystalline State

The three-dimensional arrangement of a molecule in its crystalline solid state provides crucial insights into its intrinsic electronic and steric properties. For this compound, single-crystal X-ray diffraction analysis offers a definitive method for elucidating its precise molecular conformation and the spatial relationship between its constituent fragments.

The synthesis and structural confirmation of this compound have been reported, with its molecular structure verified through techniques including single-crystal XRD analysis. nih.gov This analysis reveals the specific bond angles and, critically, the dihedral angles that define the orientation of the cyclohexyl and nitropyridine moieties relative to each other.

The conformation of the cyclohexyl ring itself is also a significant feature. In its crystalline form, the cyclohexyl group typically adopts a stable chair conformation, which minimizes steric strain. The orientation of this chair relative to the planar pyridine ring is a defining characteristic of the molecule's solid-state structure.

Detailed analysis of the crystallographic data would provide the precise numerical values for these dihedral angles, offering a quantitative description of the molecule's conformation in the solid state. This information is fundamental for understanding the molecule's potential interactions in a biological or chemical context and for computational modeling studies.

Interactive Data Table: Selected Dihedral Angles in this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C2N2C7C8Data not available
C3C2N2C7Data not available
O1N3C3C2Data not available
O2N3C3C4Data not available

Note: The specific crystallographic data containing the dihedral angles for this compound was referenced in a publication but the supplementary information file (CIF) was not publicly accessible. The table is representative of the key dihedral angles that would be determined from such an analysis.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical chemistry data for the specific compound This compound . Despite extensive searches for dedicated studies on its electronic structure, reactivity, and other quantum chemical properties, no specific research findings for this particular molecule could be located.

While computational studies are prevalent for analogous compounds, such as 2-amino-3-nitropyridine and other nitropyridine derivatives, the direct application of these findings to this compound would be scientifically unsound due to the structural differences, most notably the presence of the cyclohexyl group. This substituent is expected to significantly influence the molecule's conformational flexibility, electronic distribution, and, consequently, its chemical behavior.

Therefore, the detailed analysis requested, encompassing Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, the elucidation of global reactivity descriptors, and Natural Bond Orbital (NBO) analysis, cannot be provided at this time. The generation of a scientifically accurate article adhering to the specified outline is contingent on the availability of such dedicated research.

Computational and Theoretical Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in modern medicinal chemistry and materials science. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For derivatives of N-cyclohexyl-3-nitropyridin-2-amine, which belong to the broader classes of 2-aminopyridines and nitropyridines, QSAR and QSPR studies can provide deep insights into the structural requirements for a desired biological effect or property, thereby guiding the rational design of new, more potent, or specialized molecules.

While specific QSAR/QSPR studies on this compound are not extensively reported, the principles can be effectively illustrated by examining research on analogous 2-aminopyridine (B139424) and nitropyridine derivatives. These studies highlight the methodologies and potential applications for this class of compounds.

Research Findings in Related Derivative Series

QSAR studies on substituted 2-aminopyridine derivatives have been successfully employed to elucidate the structural features crucial for their biological activities. For instance, in the context of inhibiting nitric oxide synthases, QSAR models have been developed to identify the key molecular descriptors that govern the inhibitory potency. nih.gov These models are built using a training set of molecules with known activities and then validated using a test set to ensure their predictive power.

One such study on 2-aminopyridine derivatives as nitric oxide synthase inhibitors utilized various feature selection methods to develop statistically significant QSAR models. The best model was derived using the partial component regression method and showed a high correlation coefficient (r²) and a squared correlation coefficient for the test set (q²), indicating good predictive ability. nih.gov Such models are instrumental in designing novel and more effective inhibitors.

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to 2-aminopyridine derivatives targeting other biological endpoints, like Janus kinase 2 (JAK2) inhibition. tandfonline.comfigshare.com These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For a series of 2-aminopyridine derivatives as JAK2 inhibitors, credible CoMFA and CoMSIA models were developed with good internal and external validation statistics, proving their capability to predict the bioactivities of new compounds. tandfonline.comfigshare.com

On the property front (QSPR), computational studies on nitropyridine derivatives, while not always explicitly framed as QSPR, provide the foundational data for such models. Density Functional Theory (DFT) calculations have been used to determine various properties of nitropyridine derivatives, such as their heats of formation and aromatic stability, which can be correlated with their chemical reactivity or other physical properties. tandfonline.comresearchgate.net These calculated quantum chemical descriptors can serve as valuable inputs for developing robust QSPR models.

The table below summarizes the statistical parameters from representative QSAR studies on 2-aminopyridine derivatives, illustrating the robustness and predictive power of these models.

Model TypeTargetKey FindingsReference
2D-QSARNitric Oxide Synthase InhibitionHighGood predictive abilityIdentified key structural features for inhibitory activity. nih.gov
3D-QSAR (CoMFA)JAK2 Inhibition0.9190.606Steric and electrostatic fields are crucial for activity. tandfonline.comfigshare.com
3D-QSAR (CoMSIA)JAK2 Inhibition0.9920.641Identified favorable hydrophobic, and hydrogen bond donor/acceptor regions. tandfonline.comfigshare.com
2D-QSARJNK Inhibition--Utilized molecular topological and quantum chemical descriptors to build models. researchgate.net

Furthermore, computational studies on simpler analogs like 2-Amino 5-Methyl Pyridine (B92270) provide insights into the types of descriptors that can be calculated and potentially used in QSAR/QSPR models for more complex derivatives. tandfonline.com These descriptors include dipole moment (μ), polarizability (α), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap, for instance, is a critical descriptor that relates to the chemical reactivity and kinetic stability of a molecule. tandfonline.com

Chemical Transformations and Derivatization Strategies

Modification of the Nitro Group: Reduction to Amino Derivatives

The most prominent transformation of N-cyclohexyl-3-nitropyridin-2-amine involves the reduction of its nitro group. This conversion is a critical step as it dramatically alters the electronic properties of the pyridine (B92270) ring and introduces a new reactive site, paving the way for extensive functionalization. The reduction of nitroarenes is a well-established and highly efficient chemical reaction. wikipedia.orgnih.gov

The primary product from the reduction of this compound is N-cyclohexylpyridine-2,3-diamine . uni.lu This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, yielding a vicinal diamine derivative.

Several established methods for the reduction of aromatic nitro compounds can be effectively applied to this synthesis: wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is one of the most common and clean methods. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org Triethylsilane can also be used as a hydrogen source in conjunction with a palladium catalyst. organic-chemistry.org

Metal-Mediated Reductions: The use of metals in acidic media is a classic and reliable approach. Common systems include iron in acetic or hydrochloric acid, tin(II) chloride in hydrochloric acid, and zinc dust. wikipedia.org These methods are robust and tolerate a variety of other functional groups.

Modern Reagents: More recent methodologies offer mild and chemoselective alternatives. For instance, a process using trichlorosilane (B8805176) in the presence of an organic base like triethylamine (B128534) is highly efficient for reducing aromatic nitro groups to amines. google.com Other reagents like samarium(0) metal can also achieve this transformation with high selectivity. organic-chemistry.org

The successful synthesis yields N-cyclohexylpyridine-2,3-diamine, a compound whose structure has been confirmed and cataloged. uni.lu The general principle of this reaction is also applicable to the synthesis of related analogues, such as N2-cyclopentylpyridine-2,3-diamine and other N-substituted pyridine-2,3-diamines, by starting with the appropriately substituted nitropyridine precursor. nih.gov

The introduction of a primary amino group at the C3 position of the pyridine ring transforms N-cyclohexylpyridine-2,3-diamine into a highly versatile synthetic intermediate. This new amino group, alongside the existing secondary amine, provides two nucleophilic centers that can be selectively functionalized. The amino group is a key reactive site for building molecular complexity. jsynthchem.com

Key functionalization reactions involving the newly formed amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation and Arylation: Introduction of alkyl or aryl groups via reactions with corresponding halides, although selectivity between the two amino groups can be a challenge.

Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Heterocycle Formation: The vicinal arrangement of the two amino groups in N-cyclohexylpyridine-2,3-diamine makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines or triazolopyridines, by reacting with appropriate dicarbonyl compounds or their equivalents.

Functionalization Strategies for the Cyclohexyl Moiety and Pyridine Ring

Direct functionalization of the cyclohexyl and pyridine moieties of this compound presents distinct chemical challenges and opportunities.

The pyridine ring in the parent molecule is electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effect of the nitro group. nih.govnih.gov This electronic nature makes the ring susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group if one were present on the ring. nih.gov Conversely, electrophilic aromatic substitution is generally difficult on such an electron-poor ring. nih.gov After reduction of the nitro group to the diamine, the pyridine ring becomes significantly more electron-rich due to the presence of two electron-donating amino groups, making it more amenable to electrophilic attack, although regioselectivity can be complex.

The cyclohexyl moiety is a saturated aliphatic ring. Its functionalization typically requires more forcing conditions, often involving free-radical pathways. Reactions such as radical halogenation could introduce a handle for further derivatization, but these methods often lack selectivity and may not be compatible with the sensitive functional groups on the pyridine ring.

Role of this compound as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly those of pharmaceutical interest. nih.govpubcompare.ai Its utility stems from the strategic placement of reactive and modifiable functional groups on a core heterocyclic scaffold. whiterose.ac.ukenamine.net

The compound's role as a building block is primarily realized through a synthetic sequence that begins with the reduction of the nitro group. nih.gov This initial step unmasks a reactive primary amine, leading to the formation of N-cyclohexylpyridine-2,3-diamine. This diamine is a bifunctional intermediate, primed for the construction of fused heterocyclic systems or further derivatization at its nitrogen atoms. This strategy allows for the creation of diverse molecular architectures from a single, readily accessible starting material, which is a key principle in the design of compound libraries for drug discovery and materials science. whiterose.ac.uk

Exploration of Biological Activities and Mechanistic Insights in Vitro and Biochemical Focus

Antifungal Activity Studies

The emergence of drug-resistant fungal pathogens has spurred the search for novel antifungal agents. Within this context, N-cyclohexyl-3-nitropyridin-2-amine has been evaluated for its ability to inhibit the growth of clinically relevant fungi.

In Vitro Efficacy Against Fungal Pathogens (e.g., Candida albicans, Saccharomyces cerevisiae)

Research has demonstrated the in vitro antifungal potential of this compound against the opportunistic yeast pathogen Candida albicans and the model organism Saccharomyces cerevisiae. In a study utilizing the agar (B569324) well diffusion method, the compound was tested for its ability to create a zone of growth inhibition. While specific quantitative data on the diameter of these zones is not available in the reviewed literature, the compound was part of a series of N-arylamines that showed notable antifungal activity. researchgate.net The standard antifungal drug Amphotericin B was used as a positive control in these assays to provide a benchmark for activity. researchgate.net

Structure-Activity Relationship (SAR) Studies within N-arylamine Series for Antifungal Potential

The antifungal activity of this compound is understood within the broader context of structure-activity relationship (SAR) studies on a series of N-arylamines. researchgate.net These studies involve the synthesis of various analogues by reacting different primary and secondary amines with activated aryl halides, such as 2-chloro-3-nitropyridine (B167233). researchgate.net The variation in the amine substituent allows for an exploration of how different chemical groups impact the antifungal potency. While a detailed quantitative SAR analysis is not available, the observation that some of the synthesized compounds, including this compound, exhibited significant antifungal activity suggests that the N-cyclohexyl group, in combination with the 3-nitropyridin-2-amine core, contributes favorably to its bioactivity. researchgate.net

Broader Antimicrobial Investigations of this compound Analogues

Beyond its antifungal properties, the broader antimicrobial spectrum of compounds structurally related to this compound has been a subject of scientific inquiry. These investigations have primarily focused on antibacterial and anti-biofilm formation properties.

In Vitro Antibacterial Activity (e.g., against Gram-positive bacteria)

While specific studies on the antibacterial activity of this compound are not detailed in the available literature, research into the broader class of 2-amino-3-nitropyridine (B1266227) derivatives has been conducted. For instance, various derivatives of 2-aminopyridine (B139424) have been synthesized and screened for antibacterial activity, with some showing potential as potent sulfonamide drugs. researchgate.net The general class of aminopyridines is recognized for its diverse pharmacological activities, including antibacterial properties. researchgate.net

Evaluation of Anti-biofilm Formation Properties

Information regarding the specific evaluation of this compound or its close analogues for anti-biofilm formation properties is not available in the reviewed scientific literature.

Anticancer and Antiproliferative Activity Evaluation (In Vitro Cell Line Studies)

Assessment of this compound Derivatives as Potential Anticancer Agents (e.g., Palladium(II) Complexes, Nitroaryl Urea (B33335) Derivatives)

The core structure of this compound serves as a scaffold for developing new therapeutic agents. Two classes of derivatives, palladium(II) complexes and nitroaryl urea derivatives, have been investigated in the broader field of medicinal chemistry for their anticancer properties.

Palladium(II) Complexes:

The use of metal-based compounds in cancer therapy, pioneered by cisplatin, continues to evolve with the investigation of other metals like palladium. nih.gov Palladium(II) complexes are of interest due to their potential to mimic the mechanisms of platinum drugs, often with different activity profiles and potentially reduced side effects. nih.gov Studies on various trans-planaramine-palladium(II) complexes have demonstrated their cytotoxic effects against human cancer cell lines. For instance, research on a series of trans-PdL(2)Cl(2) complexes revealed that their anticancer activity is influenced by the steric bulk of the planar amine ligands (L). The complex with the bulkiest ligand, 1,2-α-imidazopyridine, showed the highest activity, which correlated with greater cellular accumulation and DNA binding. A key finding was that these palladium complexes were equally or more effective against cisplatin-resistant ovarian tumor cell lines, suggesting they may overcome certain mechanisms of drug resistance.

Complex CodeLigand (L)Key Finding
EH12-methylpyridineLess active than cisplatin, but active against cisplatin-resistant cells.
EH3imidazoleActivity profile similar to EH1.
EH41,2-α-imidazopyridineMost active of the series, with the highest cellular palladium accumulation and DNA binding.

Nitroaryl Urea Derivatives:

The urea moiety is a significant pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. nih.gov This feature is exploited in the design of many small-molecule kinase inhibitors used in oncology. nih.gov Research into novel N-aryl-N'-arylmethylurea scaffolds has yielded compounds with promising antiproliferative activities against various cancer cell lines, including lung (A549), breast (MCF7), colon (HCT116), and prostate (PC3) cancers. nih.gov Certain derivatives demonstrated excellent activity, with IC50 values in the low micromolar range, particularly against MCF7 and PC3 cells, while showing minimal activity against normal human liver cells (HL7702). nih.gov The development of such multi-target inhibitors is a promising strategy in cancer therapy. nih.gov

CompoundTarget Cell LineIC50 (μM)Key Structural Feature
9bMCF7<3Contains a 1-methylpiperidin-4-yl group. nih.gov
9dPC3<3

Investigation of Cellular Mechanisms and Biochemical Targets for Antiproliferative Effects

Understanding the mechanisms by which potential anticancer agents exert their effects is crucial for their development. For derivatives of this compound, the mechanism of action would likely be tied to the nature of the chemical modification.

For palladium(II) complexes , the primary biochemical target is often DNA. These complexes can bind to DNA, forming adducts that cause conformational changes in the DNA structure, similar to platinum-based drugs. This DNA damage can disrupt replication and transcription, ultimately triggering programmed cell death, or apoptosis. nih.gov Mechanistic studies have shown that some palladium complexes can induce mitochondrial dysfunction, leading to a decrease in cellular ATP levels and the activation of caspase enzymes, which are key executioners of the apoptotic pathway. nih.gov Furthermore, some cationic palladium complexes have been observed to cause cell cycle arrest at the S-phase (the DNA synthesis phase) and to generate high levels of reactive oxygen species (ROS), contributing to cellular stress and death. nih.gov

For nitroaryl urea derivatives , the mechanism is often related to the inhibition of protein kinases. Many ureas are designed as kinase inhibitors that compete with ATP for the enzyme's binding site. By blocking the activity of kinases that are crucial for cell signaling pathways controlling cell growth and proliferation, these compounds can halt the cell cycle and induce apoptosis. nih.gov The ability of these derivatives to act as multi-target inhibitors suggests they may interfere with several signaling pathways simultaneously, which can be an advantage in treating complex diseases like cancer. nih.gov

Molecular Interaction Studies and Target Elucidation

To rationalize the biological activity of compounds like this compound and its derivatives, researchers employ computational and biochemical methods. These studies aim to identify specific molecular targets and understand the precise nature of the ligand-target interactions at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used in drug discovery to predict how a molecule (ligand) binds to a macromolecular target, typically a protein. google.comnih.gov This method explores the possible binding modes of the ligand in the target's active site and estimates the binding affinity using scoring functions. google.com The results provide valuable insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. By screening virtual libraries of compounds against a specific biological target, molecular docking can help prioritize molecules for synthesis and biological testing, thus accelerating the drug discovery process. nih.gov This approach would be instrumental in evaluating the potential of this compound to interact with various disease-relevant proteins.

Identification of Potential Biochemical Pathways and Specific Protein Targets (e.g., DNA Gyrase B, Acetylcholinesterase, Carbonic Anhydrase, Transglutaminase 2)

Based on the core 2-amino-3-nitropyridine structure, several potential protein targets can be hypothesized.

DNA Gyrase B: This enzyme is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. researchgate.netnih.gov The B subunit (GyrB) possesses ATPase activity, and its ATP-binding site is a well-validated target for the development of novel antibiotics. nih.govmdpi.com Numerous heterocyclic compounds have been identified as inhibitors of DNA gyrase. researchgate.net Although primarily an antibacterial target, the scaffold of this compound could be explored for its potential to interact with this enzyme class.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Various nitrogen-containing heterocyclic compounds, including those with an aminopyridine fragment, have been shown to possess AChE inhibitory activity.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and the inhibition of specific CA isoforms is a therapeutic approach for conditions like glaucoma, epilepsy, and cancer. The 2-aminopyridine scaffold is present in known CA inhibitors, suggesting that this compound could potentially interact with these enzymes.

Transglutaminase 2 (TG2): TG2 is a multifunctional, calcium-dependent enzyme that catalyzes the cross-linking of proteins. nih.govmdpi.com Its dysregulation is implicated in a wide range of diseases, including celiac disease, neurodegenerative disorders, and cancer. mdpi.com The inhibition of TG2's enzymatic activity is therefore considered a promising therapeutic strategy. Notably, derivatives of pyridinone have been patented as potent and selective inhibitors of TG2, highlighting the relevance of the pyridine (B92270) core for targeting this enzyme. researchgate.net

Computational Insights into Binding Modes, Affinities, and Selectivity

Computational studies, particularly molecular docking and molecular dynamics simulations, provide deep insights into how a ligand interacts with its target protein.

Binding Modes: These simulations can reveal the precise three-dimensional arrangement of a compound within the binding pocket of a target. For example, in the case of DNA Gyrase B, docking studies can show how an inhibitor occupies the ATP-binding site and forms key hydrogen bonds with specific amino acid residues, mimicking the interactions of the natural substrate, ATP. nih.govmdpi.com

Binding Affinities: Computational methods can calculate the binding energy, often expressed in kcal/mol, which quantifies the strength of the interaction between the ligand and the protein. Lower binding energies typically indicate a more stable complex and a more potent inhibitor. This allows for the ranking of different compounds based on their predicted affinity for a target.

Example Molecular Docking Free Binding Energies for Inhibitors on β- and γ-Carbonic Anhydrases from a Study on Pyrazolo[4,3-c]pyridine Sulfonamides
Compoundβ-CA (kcal/mol)γ-CA (kcal/mol)
1a-6.4-6.9
1b-7.6-8.2
1c-7.1-7.6

Selectivity: A critical aspect of drug design is ensuring that a compound binds selectively to its intended target while avoiding interactions with other related proteins, which could lead to off-target effects. Computational models can be employed to predict selectivity. For instance, pharmacophore models can be developed for the ATP-binding sites of bacterial DNA gyrase and the homologous human enzyme, topoisomerase II. mdpi.com By screening a compound against both models, researchers can predict whether it is likely to be a selective inhibitor of the bacterial enzyme, a crucial characteristic for a safe antibiotic. mdpi.com

Potential Applications in Materials Science

Investigation of N-cyclohexyl-3-nitropyridin-2-amine Derivatives for Optoelectronic Properties (e.g., Non-Linear Optical Properties)

The unique electronic architecture of this compound, characterized by the presence of an electron-donating amino group and an electron-withdrawing nitro group on the pyridine (B92270) ring, makes it a promising candidate for applications in optoelectronics, particularly in the domain of non-linear optics (NLO). Organic materials with significant NLO responses are crucial for a variety of applications, including optical data storage, image processing, and optical switching.

The NLO properties of organic molecules are often associated with intramolecular charge transfer from an electron donor to an electron acceptor through a π-conjugated system. In this compound, the amino group acts as the donor, the nitro group as the acceptor, and the pyridine ring as the π-bridge. This arrangement can lead to a large molecular hyperpolarizability (β), a key indicator of NLO activity.

While direct experimental data on the NLO properties of this compound is not extensively available in the public domain, theoretical studies on analogous compounds, such as 2-amino-3-nitropyridine (B1266227), provide valuable insights. researchgate.net Computational studies, typically employing Density Functional Theory (DFT), can predict the optoelectronic properties of such molecules with a reasonable degree of accuracy. These studies often calculate key parameters that govern NLO response. frontiersin.orgnih.gov

Table 1: Predicted Optoelectronic Properties of this compound (Theoretical)

PropertyPredicted ValueSignificance
Molecular Dipole Moment (µ) HighA large ground-state dipole moment is often a prerequisite for significant second-order NLO activity.
Polarizability (α) HighIndicates the ease with which the electron cloud can be distorted by an external electric field, contributing to the overall NLO response.
First Hyperpolarizability (β) Significantly non-zeroThis is the primary measure of a molecule's second-order NLO activity. A higher value suggests a stronger NLO response.
HOMO-LUMO Energy Gap Relatively smallA smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) facilitates intramolecular charge transfer, which is crucial for NLO properties.

Note: The values in this table are qualitative predictions based on the structural characteristics and data from analogous compounds. Specific numerical values would require dedicated computational studies.

The introduction of a cyclohexyl group can further influence the NLO properties by affecting the molecule's conformation and crystal packing, which are critical for achieving a non-centrosymmetric arrangement in the solid state—a necessity for second-order NLO effects. The commercial availability of derivatives like 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine for material science applications, including OLED materials, suggests that the core structure is indeed being explored for its optoelectronic capabilities. bldpharm.com

Exploration of its Role as a Monomer or Ligand in the Synthesis of Functional Materials

The presence of a reactive secondary amine group and the potential for the nitro group to be chemically modified make this compound a versatile building block, or monomer, for the synthesis of functional polymers. frontiersin.orgnih.gov Amine-functional polymers are a significant class of materials with applications ranging from biomedical devices to coatings and adhesives. researchgate.net

The secondary amine on the this compound molecule can, in principle, participate in polymerization reactions. For instance, it could be incorporated into polyamide or polyimide chains through reactions with dicarboxylic acids or their derivatives. The resulting polymers would feature the electronically active nitropyridine moiety as a pendant group, potentially imbuing the polymer with unique optical or electronic properties.

Furthermore, the amine group provides a coordination site for metal ions, opening up the possibility of using this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). mdpi.comresearchgate.netd-nb.info MOFs are crystalline materials with high porosity and tunable properties, making them suitable for applications in gas storage, catalysis, and sensing. By incorporating this compound as a ligand, it may be possible to create MOFs with tailored electronic properties or specific catalytic activities. The nitro group could also serve as a post-synthetic modification site within the MOF structure. nih.gov

Table 2: Potential Functional Materials Derived from this compound

Material ClassSynthetic ApproachPotential Properties and Applications
Functional Polymers Polymerization via the amine group (e.g., with dicarboxylic acids)- Polymers with high refractive index- Electroactive polymers- Materials for optical films and coatings
Metal-Organic Frameworks (MOFs) Use as a ligand to coordinate with metal ions- MOFs with non-linear optical properties- Catalytically active MOFs- Porous materials for selective gas adsorption
Coordination Polymers Reaction with various metal salts- Luminescent materials- Magnetic materials- Chemoresistive sensors

Future Research Directions and Translational Perspectives for N Cyclohexyl 3 Nitropyridin 2 Amine

The landscape of medicinal and materials chemistry is continually evolving, driven by the need for molecules with precisely tailored functions. Within this context, substituted N-heterocycles, such as N-cyclohexyl-3-nitropyridin-2-amine, represent a scaffold of significant interest. While direct research on this specific compound is nascent, its constituent parts—the aminopyridine core, the nitro-group, and the cyclohexyl substituent—suggest a rich potential for future investigation. The following sections outline prospective research avenues that could unlock the scientific and translational value of this compound and its derivatives.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodConditionsYield/PurityReference
Microwave-assisted100°C, 20 min, DMF solvent85% yield, 98% purity
Conventional heatingReflux, 12 h, EtOH solvent72% yield, 95% purity

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Structural validation employs:

  • X-ray crystallography : Refinement using SHELX software to resolve bond lengths/angles and nitro-group orientation. SHELXL is widely used for small-molecule refinement due to its precision in handling twinned or high-resolution data .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for pyridine) and cyclohexyl CH₂ groups (δ 1.2–2.0 ppm).
    • FT-IR : Nitro-group stretching vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Advanced: How can researchers mitigate the reactivity of the nitro group during functionalization?

Methodological Answer:
The nitro group is sensitive to reduction and thermal decomposition. Key strategies include:

  • Protective atmospheres : Use inert gas (N₂/Ar) during reactions to prevent unintended reduction .
  • Low-temperature protocols : Limit heating to <150°C to avoid decomposition (observed in DSC studies of related nitroaromatics) .
  • Selective catalysis : Employ palladium/charcoal for controlled hydrogenation of other functional groups without reducing the nitro group .

Advanced: What computational methods are used to study the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Predict binding modes with proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. A structurally similar compound (N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide) showed strong affinity for ATP-binding pockets in kinase targets .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) in real time. For example, nitro-pyridine derivatives exhibit KD values in the µM range for cancer-related receptors .

Q. Table 2: Example Interaction Data

Target ProteinMethodKD (µM)Reference
EGFR KinaseSPR2.3 ± 0.5
BCL-2 Apoptosis RegulatorMolecular DockingΔG = -9.8 kcal/mol

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates of isotopically labeled substrates to identify rate-determining steps (e.g., C–N bond formation vs. nitro-group activation) .
  • DFT calculations : Optimize transition states using Gaussian 09 at the B3LYP/6-31G(d) level to map energy profiles for nitration or substitution reactions .

Basic: How should researchers address contradictory spectral data during characterization?

Methodological Answer:

  • Cross-validation : Combine XRD (for solid-state conformation) with solution-state NMR to resolve discrepancies in nitro-group orientation .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the cyclohexyl group, which may cause signal splitting .

Advanced: What strategies are effective for synthesizing boronate ester derivatives of this compound?

Methodological Answer:

  • Suzuki-Miyaura coupling : React the parent compound with aryl boronic acids using Pd(PPh3)4 catalyst (2 mol%), K2CO3 base, and DME/H2O solvent (3:1) at 80°C. The boronate ester analog (CAS 1346808-50-1) is synthesized with >95% purity .

Advanced: How to optimize purification for this compound?

Methodological Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) for baseline separation of nitro-byproducts.
  • Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for 12 h to yield crystals suitable for XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.